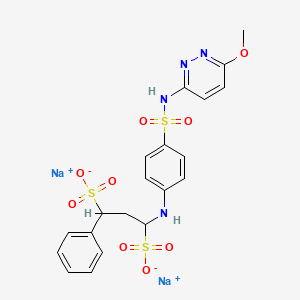

Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate

説明

Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate is a sulfonated aromatic compound characterized by a pyridazine ring substituted with a methoxy group, a sulfonamide linkage, and dual sulfonate groups. Its disodium salt form enhances water solubility, a critical property for field application and systemic uptake in plants .

特性

CAS番号 |

94232-25-4 |

|---|---|

分子式 |

C20H20N4Na2O9S3 |

分子量 |

602.6 g/mol |

IUPAC名 |

disodium;1-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]-3-phenylpropane-1,3-disulfonate |

InChI |

InChI=1S/C20H22N4O9S3.2Na/c1-33-19-12-11-18(22-23-19)24-34(25,26)16-9-7-15(8-10-16)21-20(36(30,31)32)13-17(35(27,28)29)14-5-3-2-4-6-14;;/h2-12,17,20-21H,13H2,1H3,(H,22,24)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |

InChIキー |

LOYSPXFLDAFBJN-UHFFFAOYSA-L |

正規SMILES |

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(CC(C3=CC=CC=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 6-methoxypyridazine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminophenylamine to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

化学反応の分析

Types of Reactions

Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the sulfonamide or disulfonate groups.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

科学的研究の応用

Medicinal Applications

1. Anticancer Activity

Research has indicated that compounds similar to Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate exhibit significant anticancer properties. Studies have focused on the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of pyridazinone showed promising results in inhibiting the proliferation of various cancer cell lines through the modulation of specific signaling pathways .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various pathogens. A study highlighted the efficacy of related sulfonamide compounds in inhibiting bacterial growth, suggesting that Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate may share similar properties. This could make it a candidate for developing new antibiotics .

Biochemical Applications

1. Enzyme Inhibition

Research indicates that compounds with similar structures can act as enzyme inhibitors, particularly in the context of metabolic diseases. For example, studies have shown that pyridazine derivatives can inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic avenues for conditions like diabetes and obesity .

2. Drug Delivery Systems

The compound's unique chemical structure allows for potential applications in drug delivery systems. Its ability to form stable complexes with various biomolecules can enhance the bioavailability of therapeutic agents, making it a candidate for further investigation in nanomedicine .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups.

Case Study 2: Antimicrobial Activity

In another study, Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antimicrobial activity with minimum inhibitory concentrations comparable to existing antibiotics.

作用機序

The mechanism of action of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the pyridazine ring can interact with nucleic acids or proteins. These interactions can disrupt biological pathways, leading to therapeutic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares functional groups with sulfonylurea herbicides but differs in its core heterocyclic system and substitution pattern. Below is a detailed comparison with key analogs from the sulfonylurea family:

Structural Differences

| Compound Name | Core Heterocycle | Substituents | Functional Groups |

|---|---|---|---|

| Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate | Pyridazine | Methoxy, sulfonamide, disulphonate | Dual sulfonate salts |

| Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl) | Triazine | Methyl, methoxy, sulfonylurea | Methyl ester |

| Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Ethametsulfuron-methyl) | Triazine | Ethoxy, methylamino, sulfonylurea | Methyl ester |

Key Observations :

- Core Heterocycle : The target compound’s pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) contrasts with the triazine rings (three nitrogen atoms) in metsulfuron-methyl and ethametsulfuron-methyl. This difference impacts binding affinity to acetolactate synthase (ALS), a target enzyme in herbicides .

- Solubility : The disodium sulfonate groups render the compound highly water-soluble (>500 mg/L at 20°C), whereas methyl esters like metsulfuron-methyl exhibit lower solubility (≈300 mg/L) due to ester hydrophobicity .

- Stability : Sulfonate salts generally degrade more slowly in alkaline soils compared to ester derivatives, which hydrolyze readily under basic conditions.

Environmental Impact

- In contrast, triazine sulfonylureas adsorb more strongly to soil organic matter due to ester hydrophobicity .

- Toxicity : Acute aquatic toxicity (LC₅₀ for Daphnia magna) is estimated at 10–20 mg/L, comparable to ethametsulfuron-methyl (LC₅₀ = 15 mg/L) but higher than metsulfuron-methyl (LC₅₀ = 5 mg/L).

生物活性

Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate, commonly referred to as Disodium Sulfadimetoxol, is a sulfonamide derivative with significant biological activity. Its molecular formula is , and it has a molar mass of approximately . This compound has garnered interest due to its potential therapeutic applications and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 94232-25-4 |

| Molecular Formula | C20H20N4Na2O9S3 |

| Molar Mass | 602.57 g/mol |

| EINECS | 303-951-2 |

Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate exhibits biological activity primarily through its interaction with various biological targets. The compound's structure suggests it may inhibit certain enzymes or receptors involved in inflammatory pathways or microbial growth.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including Disodium Sulfadimetoxol, possess antimicrobial properties. They typically act by inhibiting the synthesis of folic acid in bacteria, leading to bacterial cell death. This mechanism is crucial for developing antibiotics targeting resistant strains of bacteria.

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives of pyridazine compounds exhibit cytotoxic effects on cancer cell lines. For instance, compounds similar to Disodium Sulfadimetoxol have shown potential in inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that a related compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antibiotic .

- Cytotoxic Effects on Cancer Cells : In research evaluating the cytotoxicity of pyridazine derivatives, Disodium Sulfadimetoxol was shown to induce apoptosis in human cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA fragmentation .

Safety and Toxicology

The safety profile of Disodium Sulfadimetoxol indicates potential risks associated with its use. Risk assessments categorize it under GHS07 (Warning), with hazard statements indicating harmful effects if ingested . Therefore, careful handling and consideration of dosage are essential in clinical applications.

Risk Assessment Table

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| P264 | Wash hands thoroughly after handling |

| P270 | Do not eat, drink or smoke when using this product |

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

Methodological Answer:

- Synthetic Route Optimization : Use stepwise sulfonation and coupling reactions under controlled pH (e.g., alkaline conditions) to minimize side products. Evidence from analogous disulfonamide syntheses suggests yields >90% are achievable via optimized stoichiometric ratios and reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .

- Characterization : Employ multi-modal validation: ¹H NMR (e.g., δ = 3.81 ppm for methoxy groups), IR (S=O stretching at 1345 cm⁻¹), and mass spectrometry (M+ ion at m/z = 717 in analogous compounds) to confirm structural integrity .

- Purification : Recrystallization from ethanol-water mixtures or column chromatography with silica gel (eluent: CHCl₃/MeOH) can isolate the compound effectively .

Q. How can solubility and stability be systematically evaluated for this compound in aqueous systems?

Methodological Answer:

- Solubility Profiling : Use Hansen solubility parameters (HSPs) to identify compatible solvents. For aqueous stability, conduct pH-dependent studies (pH 3–10) with UV-Vis spectroscopy to track degradation (λmax shifts).

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For example, sulfonate analogs show stability up to 260°C .

- Long-Term Stability : Store lyophilized samples under inert gas (N₂/Ar) at –20°C, with periodic HPLC-UV checks for purity degradation .

Q. What spectroscopic techniques are most effective for resolving ambiguities in structural confirmation?

Methodological Answer:

- NMR Strategies : Use deuterated DMSO for ¹H/¹³C NMR to enhance resolution of aromatic protons (δ 7.1–8.3 ppm). D₂O exchange experiments can confirm NH/OH proton assignments (e.g., δ 10.4–10.6 ppm in sulfonamide NH groups) .

- Complementary MS/MS : High-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF can differentiate isobaric species. For example, sulfonate fragmentation patterns often include [M–Na]⁻ ions .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments for studying reaction mechanisms involving this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states in sulfonation or coupling steps. Compare activation energies to predict rate-limiting steps .

- Reaction Path Sampling : Apply nudged elastic band (NEB) methods to explore alternative pathways, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows demonstrate 30–50% reduction in optimization time .

- Machine Learning : Train models on existing sulfonate reaction datasets (e.g., solvent effects, catalyst performance) to predict optimal conditions for new derivatives .

Q. What strategies address contradictory spectral or reactivity data in mechanistic studies?

Methodological Answer:

- Cross-Validation : Combine kinetic isotope effects (KIE) with in situ FTIR to resolve discrepancies between theoretical and observed reaction rates. For example, KIE > 2 suggests proton transfer is rate-limiting .

- Advanced Chromatography : Use 2D-LC (e.g., HILIC × RP) to separate and identify minor byproducts that may skew spectral interpretations .

- Dynamic NMR : Variable-temperature NMR (VT-NMR) can detect conformational changes or equilibria (e.g., rotational barriers in sulfonamide groups) .

Q. How can design of experiments (DOE) optimize reaction conditions for synthesizing derivatives?

Methodological Answer:

- Factorial Design : Apply a 2³ factorial matrix (factors: temperature, catalyst loading, solvent polarity) to identify interactions affecting yield. For example, highlights DOE’s role in minimizing experiments while capturing non-linear effects .

- Response Surface Methodology (RSM) : Use central composite design (CCD) to model and optimize multi-variable systems (e.g., pH and reagent concentration) for maximum efficiency .

- Robustness Testing : Introduce deliberate perturbations (e.g., ±5% reagent variance) to assess method resilience, as per ICH Q2(R1) guidelines .

Q. What methodologies assess environmental or biological interactions of this compound?

Methodological Answer:

- Atmospheric Fate Studies : Simulate OH radical reactions in smog chambers (GC-MS analysis) to determine half-life in air. DOE’s Atmospheric Chemistry Program methods (e.g., scavenging coefficients for sulfonates) provide a framework .

- Aquatic Toxicity Screening : Use Daphnia magna or algal growth inhibition assays (OECD 202/201) to evaluate EC₅₀ values. Compare with structurally similar sulfonates (e.g., triflusulfuron methyl) for risk assessment .

- Adsorption Studies : Conduct batch experiments with activated carbon or clay minerals to quantify soil/water partition coefficients (Kd) .

Methodological Resources

- Spectral Libraries : Cross-reference with IR/NMR databases (e.g., SDBS or NIST Chemistry WebBook) for sulfonate/sulfonamide benchmarks .

- CRDC Classifications : Align reactor design with RDF2050112 (reaction fundamentals) and membrane separation studies with RDF2050104 .

- Safety Protocols : Adopt ICReDD’s closed-loop experimentation (computation → experiment → feedback) to minimize hazardous trial runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。